Speciogynine
Overview
Description
Speciogynine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is one of several diastereomers of mitragynine, which is the primary active alkaloid in kratom. This compound is known for its unique pharmacological properties and has been the subject of various scientific studies due to its potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Speciogynine is classified as a corynantheine-type monoterpenoid indole alkaloid . It interacts with various biomolecules, including serotonin receptors (5-HTRs), exhibiting a high affinity for 5-HT1ARs and 5-HT2BRs
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways. It has been shown to have potent analgesic activity via opioid µ receptors
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being studied.
Temporal Effects in Laboratory Settings
It is known that this compound maintains potent activity through oral administration
Metabolic Pathways
This compound is involved in various metabolic pathways. Phase I and II metabolites of this compound have been identified in rat and human urine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of speciogynine typically involves the use of commercially available starting materials. One common synthetic route includes the use of an organocatalytic anti-selective Michael reaction followed by bioinspired transformations. This method allows for the asymmetric total synthesis of this compound within 12 steps, achieving a total yield of over 11% .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from the leaves of Mitragyna speciosa. Techniques such as solvent extraction, rapid solvent extraction, and ultrasound-assisted extraction are commonly employed to isolate this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Speciogynine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Chemistry: Speciogynine is used as a model compound for studying the structure-activity relationships of indole alkaloids.
Industry: The compound’s unique chemical properties make it valuable for the synthesis of novel pharmaceuticals and other bioactive compounds.
Mechanism of Action
Speciogynine exerts its effects primarily through its interaction with serotonin receptors, specifically 5-HT1A and 5-HT2B receptors. The compound’s binding to these receptors modulates the release of neurotransmitters, leading to its observed pharmacological effects. Additionally, this compound has been shown to interact with opioid receptors, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Speciogynine is closely related to other indole alkaloids found in Mitragyna speciosa, including:
Mitragynine: The primary alkaloid in kratom, known for its potent analgesic effects.
Speciociliatine: Another diastereomer of mitragynine with similar pharmacological properties.
Mitraciliatine: A minor alkaloid with unique binding affinities for various receptors.
Uniqueness
What sets this compound apart from its similar compounds is its distinct stereochemical configuration, which leads to different bioactivity and receptor binding profiles. This uniqueness makes this compound a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFTMXCIIKKX-CYSPOEIOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318037 | |
Record name | Speciogynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4697-67-0 | |
Record name | Speciogynine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4697-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Speciogynine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Speciogynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPECIOGYNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB185OF16A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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